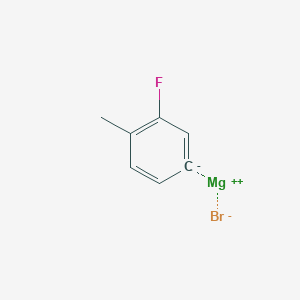

3-Fluoro-4-methylphenylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

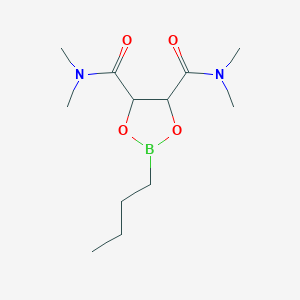

Synthesis Analysis The synthesis of 3-Fluoro-4-methylphenylmagnesium bromide typically involves the reaction of 3-fluoro-4-methylbromobenzene with magnesium metal. This reaction is generally carried out in anhydrous ether as a solvent, under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The process yields a Grignard reagent, which is highly reactive and forms the basis for further chemical reactions (Mongin et al., 2002).

Molecular Structure Analysis The molecular structure of related organomagnesium compounds has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the geometric parameters and electronic properties of the compound, which are crucial for understanding its reactivity and interaction with other molecules. For instance, the structural properties and quantum chemical analysis of a new chalcone derivative have been explored, highlighting the significance of molecular geometry in determining the compound's chemical behavior (Zaini et al., 2018).

Chemical Reactions and Properties 3-Fluoro-4-methylphenylmagnesium bromide participates in various chemical reactions, notably cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The compound's ability to form bonds with electrophilic carbon atoms makes it a valuable tool in the creation of carbon-carbon and carbon-heteroatom bonds. Such reactions are fundamental in the synthesis of aromatic compounds, pharmaceuticals, and agrochemicals (Mongin et al., 2002).

Aplicaciones Científicas De Investigación

Fluorescent Sensors

- Fluoride Ion Detection : A study by Zou et al. (2014) describes the synthesis of a novel NIR region fluoride sensor using an arylmagnesium bromide derivative. This sensor exhibits a specific, rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells, highlighting its potential in environmental monitoring and biological applications Zou et al., 2014.

Organic Synthesis

- Cross-Coupling Reactions : Mongin et al. (2002) reported the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics. This study includes the use of phenylmagnesium halides, demonstrating the utility of arylmagnesium reagents in creating complex molecular structures, which is crucial for pharmaceutical synthesis and materials science Mongin et al., 2002.

- Electrophilic Substitution : Lur'e et al. (1980) explored the electrophilicity of certain compounds by interacting with m- and p-fluorophenylmagnesium bromide. The study contributes to understanding the mechanisms of electrophilic substitution reactions, essential for developing synthetic strategies in organic chemistry Lur'e et al., 1980.

Material Science

- Conjugated Polythiophenes : Gohier et al. (2013) investigated the use of 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes. Although not directly using 3-Fluoro-4-methylphenylmagnesium bromide, this research indicates the broader relevance of fluoroaryl magnesium reagents in modifying the properties of conductive polymers, which are pivotal for electronic and optoelectronic devices Gohier et al., 2013.

Chemical Education

- Undergraduate Chemistry Education : Hein et al. (2015) described a discovery-based Grignard experiment for second-year undergraduate organic chemistry courses. This experiment emphasizes the chemoselectivity of Grignard reagent formation, fostering a deeper understanding of reaction mechanisms among students, and highlighting the educational value of such compounds in teaching laboratory settings Hein et al., 2015.

Safety And Hazards

3-Fluoro-4-methylphenylmagnesium bromide is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion/irritation (Category 1B), serious eye damage/eye irritation (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3, targeting the respiratory system and central nervous system) . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, kept away from heat/sparks/open flames/hot surfaces, and stored locked up in a well-ventilated place .

Propiedades

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGSDGDHUROFKU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylphenylmagnesium bromide | |

CAS RN |

185077-02-5 |

Source

|

| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)